molecular formula C12H14BrNO B8213788 N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine

Cat. No.: B8213788
M. Wt: 268.15 g/mol
InChI Key: QCFGRWZICAYSBX-UHFFFAOYSA-N
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Description

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine is a synthetic organic compound characterized by the presence of a brominated benzofuran moiety linked to a cyclopropanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine typically involves multiple steps:

    Bromination of Benzofuran: The starting material, 2,3-dihydrobenzofuran, is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formylation: The brominated benzofuran is then subjected to formylation to introduce a formyl group at the 5-position, typically using a Vilsmeier-Haack reaction.

    Reductive Amination: The formylated intermediate is then reacted with cyclopropanamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and formylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: De-brominated benzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine exerts its effects is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in signal transduction pathways.

    Pathways Involved: The compound may modulate pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters like dopamine and serotonin.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3-dihydrobenzofuran: Lacks the cyclopropanamine group but shares the brominated benzofuran core.

    Cyclopropanamine Derivatives: Compounds with similar amine groups but different aromatic systems.

Uniqueness

N-((7-Bromo-2,3-dihydrobenzofuran-5-yl)methyl)cyclopropanamine is unique due to the combination of a brominated benzofuran and a cyclopropanamine moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-6-8(7-14-10-1-2-10)5-9-3-4-15-12(9)11/h5-6,10,14H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFGRWZICAYSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=C(C(=C2)Br)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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